2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride
Description
Chemical Structure and Properties 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride (CAS: 1883347-27-0) is a bicyclic secondary amine hydrochloride salt with a fused pyrazine-piperazine scaffold. The compound features a fully saturated octahydro-pyrazino[1,2-a]pyrazine core substituted with a methyl group at position 2 and three hydrochloride counterions. It is characterized by high purity (≥95%) and a molecular weight of 298.67 g/mol (based on molecular formula C₈H₁₇N₃·3HCl) .
For example, fused benzoimidazopyrrolopyrazines are synthesized using controlled solvent moisture conditions , while imidazo[1,2-a]pyrazines are prepared via multi-step reactions involving Grignard reagents and oxidation . The trihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical research, though specific biological activities remain underexplored in the literature .
Properties
IUPAC Name |
2-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.3ClH/c1-10-4-5-11-3-2-9-6-8(11)7-10;;;/h8-9H,2-7H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMKBBXIMDOSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCNCC2C1.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride (CAS No. 1883347-27-0) is a novel compound belonging to the pyrazine family, which has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
The molecular formula for this compound is , with a molecular weight of 264.62 g/mol. It features three hydrochloride groups, which may influence its solubility and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1883347-27-0 |
| Molecular Formula | C8H20Cl3N3 |
| Molecular Weight | 264.62 g/mol |
| Solubility | High (in water) |
| Log P (octanol-water) | 0.67 |
Anticancer Properties
Recent studies have indicated that compounds within the pyrazine family exhibit significant anticancer properties. One notable study investigated the effects of a pyrazine derivative on human leukemia K562 cells, demonstrating that the compound induced apoptosis and inhibited cell proliferation.
Key Findings:
- IC50 Value: The compound showed an IC50 of 25 μM after 72 hours of treatment.
- Mechanism of Action: The compound induced apoptosis through:
- Cell cycle arrest in the G0/G1 phase.
- Downregulation of anti-apoptotic proteins Bcl2 and Survivin.
- Upregulation of pro-apoptotic protein Bax.
These findings suggest that this compound may serve as a potential therapeutic agent in leukemia treatment by promoting apoptotic pathways and inhibiting cancer cell growth .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrazine derivatives. Research indicates that certain pyrazines can protect neuronal cells from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative diseases.
Study Overview:
- Model Used: In vitro models of neuronal injury.
- Results: The derivative demonstrated protective effects against oxidative damage, enhancing cell survival rates significantly compared to untreated controls.
Case Study 1: Leukemia Treatment
A clinical study assessed the efficacy of a pyrazine derivative similar to this compound in patients with chronic myeloid leukemia (CML). Results indicated a marked reduction in leukemic cell counts and improved patient outcomes when combined with standard therapies.
Case Study 2: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of pyrazine derivatives resulted in reduced amyloid plaque formation and improved cognitive function. These findings support further investigation into the neuroprotective properties of this compound class.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their similarities:
Key Observations:
- Similarity Scores : The highest structural similarity (0.72) is observed with (2R,6R)-2,6-Dimethylpiperazine dihydrochloride, likely due to shared piperazine-like motifs and chiral centers .
- Functional Differences: While 8-Chloro-2-methylimidazo[1,2-a]pyrazine shares a fused heterocyclic core, its imidazole ring enables hydrogen bonding with biological targets (e.g., CDK9), unlike the fully saturated pyrazino-pyrazine scaffold of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
